Lu AF21934: A Novel Mechanism of Action in Schizophrenia Models via mGlu4 Positive Allosteric Modulation and 5-HT1A Receptor Interplay
Lu AF21934: A Novel Mechanism of Action in Schizophrenia Models via mGlu4 Positive Allosteric Modulation and 5-HT1A Receptor Interplay
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Lu AF21934, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), in preclinical models of schizophrenia. The data herein demonstrate that Lu AF21934 exhibits antipsychotic-like properties by functionally interacting with the serotonergic system, specifically requiring 5-HT1A receptor signaling to exert its effects. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.
Core Mechanism of Action
Lu AF21934 acts as a selective mGlu4 receptor PAM, which means it does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate.[1][2][3] This modulation of the glutamatergic system is a promising avenue for schizophrenia therapy, as glutamate dysregulation is a key aspect of the disease's pathophysiology.[1] Notably, the antipsychotic-like effects of Lu AF21934 across models of positive, negative, and cognitive symptoms are dependent on the activation of 5-HT1A receptors.[1][2][3] This was demonstrated by the blockade of Lu AF21934's effects by the selective 5-HT1A receptor antagonist WAY100635, and by the synergistic antipsychotic-like effects observed when sub-effective doses of Lu AF21934 and the 5-HT1A receptor agonist (R)-(+)-8-hydroxy-DPAT hydrobromide (8-OH-DPAT) were co-administered.[1][2][3] Furthermore, Lu AF21934 has been shown to inhibit the MK-801-induced increase in dopamine (B1211576) and serotonin (B10506) release, providing a neurochemical basis for its behavioral effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of Lu AF21934 and its interaction with the 5-HT1A receptor system in various rodent models of schizophrenia.
Table 1: Efficacy of Lu AF21934 in a Model of Positive Symptoms (MK-801-Induced Hyperactivity in Mice)
| Treatment Group | Dose (mg/kg) | Outcome |
| Lu AF21934 | 1 | Reversal of MK-801-induced hyperactivity[1] |
| WAY100635 | 0.1 | No effect on its own[1] |
| Lu AF21934 + WAY100635 | 1 + 0.1 | Inhibition of Lu AF21934-induced effect[1] |
| Lu AF21934 (sub-effective) | 0.1 | No significant effect |
| 8-OH-DPAT (sub-effective) | 0.01 | No significant effect[1] |
| Lu AF21934 + 8-OH-DPAT | 0.1 + 0.01 | Significant reversal of hyperactivity[4] |
Table 2: Efficacy in a Model of Negative Symptoms (MK-801-Induced Deficits in Social Interaction in Rats)
| Treatment Group | Dose (mg/kg) | Outcome |
| Lu AF21934 | Not specified | Reversal of social interaction deficits[1][2][3] |
| WAY100635 | 0.1 | Inhibition of Lu AF21934's effect[1][2][3] |
| Lu AF21934 (sub-effective) + 8-OH-DPAT (sub-effective) | Not specified + 0.01 | Clear antipsychotic-like effect[1][2][3] |
Table 3: Efficacy in Models of Cognitive Symptoms (Novel Object Recognition and Spatial Delayed Alternation in Rats)
| Test | Treatment Group | Dose (mg/kg) | Outcome |
| Novel Object Recognition | Lu AF21934 (sub-effective) | 2 | No effect on its own[1] |
| 8-OH-DPAT (sub-effective) | 0.01 | No effect on its own[1] | |
| Lu AF21934 + 8-OH-DPAT | 2 + 0.01 | Clear antipsychotic-like phenotype[1] | |
| Spatial Delayed Alternation | Lu AF21934 (sub-effective) | 2 | No effect on its own[1] |
| 8-OH-DPAT (sub-effective) | 0.01 | No effect on its own[1] | |
| Lu AF21934 + 8-OH-DPAT | 2 + 0.01 | Clear phenotypic response[1] |
Table 4: Neurochemical Effects (Microdialysis in Rats)
| Treatment Group | Dose (mg/kg) | Effect |
| Lu AF21934 | 5 | Inhibited MK-801-induced increase in dopamine and 5-HT release[1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
MK-801-Induced Hyperactivity in Mice
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Objective: To model the positive symptoms of schizophrenia.
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Animals: Male mice.
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Procedure:
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Animals are habituated to the experimental environment.
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Lu AF21934 (1 mg/kg, s.c.) or vehicle is administered.
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WAY100635 (0.1 mg/kg, i.p.) or vehicle is administered 45 minutes after Lu AF21934.
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MK-801 (0.3 mg/kg), a non-competitive NMDA receptor antagonist, is administered 15 minutes after WAY100635 to induce hyperactivity.
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Locomotor activity is then recorded for a specified period.
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Interaction Study: A sub-effective dose of Lu AF21934 is co-administered with a sub-effective dose of the 5-HT1A agonist 8-OH-DPAT prior to MK-801 challenge.
DOI-Induced Head Twitches in Mice
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Objective: To assess the antipsychotic potential related to serotonergic hallucinogen effects, another model for positive symptoms.
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Animals: Male mice.
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Procedure:
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Lu AF21934 or vehicle is administered.
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WAY100635 or vehicle is administered at a specified time after Lu AF21934.
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DOI (2,5-dimethoxy-4-iodoamphetamine), a 5-HT2A/2C receptor agonist, is administered to induce head-twitch responses.
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The number of head twitches is counted for a defined period.
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MK-801-Induced Deficits in Social Interaction in Rats
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Objective: To model the negative symptoms of schizophrenia.
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Animals: Male rats.
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Procedure:
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Rats are habituated to an open-field arena.
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Lu AF21934, WAY100635, 8-OH-DPAT, or vehicle are administered at specified times and doses.
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MK-801 is administered to induce social withdrawal.
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Two unfamiliar rats are placed in the arena, and the total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded.
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Novel Object Recognition (NOR) Test in Rats
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Objective: To assess cognitive deficits, specifically recognition memory.
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Animals: Male rats.
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Procedure:
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Acquisition Phase: Rats are allowed to explore an arena containing two identical objects.
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A delay period follows.
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Test Phase: One of the familiar objects is replaced with a novel object.
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The time spent exploring the novel and familiar objects is recorded. A preference for the novel object indicates intact recognition memory.
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Drug treatments (Lu AF21934, 8-OH-DPAT) are administered before the acquisition phase.
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Spatial Delayed Alternation Test in Rats
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Objective: To evaluate working memory, a cognitive domain impaired in schizophrenia.
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Animals: Male rats.
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Procedure:
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The test is conducted in a T-maze.
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Forced-Choice Trial: One arm of the maze is blocked, forcing the rat to enter the other arm.
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A delay is imposed.
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Free-Choice Trial: The block is removed, and the rat is allowed to choose which arm to enter.
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A correct choice is recorded if the rat enters the previously unvisited arm.
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Drug treatments are administered prior to the forced-choice trial.
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In Vivo Microdialysis
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Objective: To measure extracellular levels of dopamine and serotonin in the brain.
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Animals: Freely moving rats.
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Procedure:
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A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex or nucleus accumbens).
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After a recovery period, the probe is perfused with an artificial cerebrospinal fluid.
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Dialysate samples are collected at regular intervals.
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Lu AF21934 and MK-801 are administered, and changes in the levels of dopamine and serotonin in the dialysate are measured using high-performance liquid chromatography (HPLC).
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Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of Lu AF21934.
Experimental Workflow Diagram
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
